

Tankyrase-IN-2: A Technical Guide to its Physicochemical and Pharmacokinetic Properties

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Compound of Interest

Compound Name: Tankyrase-IN-2

Cat. No.: B3025901

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Introduction

Tankyrase-IN-2 (also known as compound 5k) is a potent and selective small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.^{[1][2]} These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in various cellular processes, including the regulation of the Wnt/ β -catenin signaling pathway.^{[1][2]} Dysregulation of the Wnt pathway is implicated in the pathogenesis of numerous diseases, most notably colorectal cancer. By inhibiting tankyrases, **Tankyrase-IN-2** leads to the stabilization of Axin proteins, key components of the β -catenin destruction complex. This, in turn, promotes the degradation of β -catenin, thereby downregulating Wnt signaling. This guide provides an in-depth overview of the physicochemical and pharmacokinetic properties of **Tankyrase-IN-2**, along with detailed experimental methodologies.

Physicochemical Properties

Tankyrase-IN-2 possesses a favorable physicochemical profile that contributes to its potential as a research tool and therapeutic lead. A summary of its key properties is presented in the table below.

| Property | Value | Reference |
|-------------------|--|-----------|
| Chemical Name | 6,8-difluoro-2-[4-(2-hydroxypropan-2-yl)phenyl]-3H-quinazolin-4-one | N/A |
| CAS Number | 1588870-36-3 | [2] |
| Molecular Formula | C ₁₇ H ₁₄ F ₂ N ₂ O ₂ | N/A |
| Molecular Weight | 316.30 g/mol | N/A |
| Appearance | White to off-white solid powder | N/A |
| Solubility | Soluble in DMSO, DMF, and Ethanol. Insoluble in water. | N/A |

In Vitro Biological Activity

Tankyrase-IN-2 is a highly potent inhibitor of both tankyrase isoforms, TNKS1 and TNKS2, and exhibits selectivity over PARP1. Its cellular activity is demonstrated by the dose-dependent increase in Axin2 protein levels in DLD1 human colorectal cancer cells.

| Assay | IC ₅₀ / EC ₅₀ (nM) | Cell Line / Enzyme | Reference |
|---------------------|--|-------------------------|-----------|
| TNKS1 Inhibition | 10 | Recombinant Human TNKS1 | [1][2] |
| TNKS2 Inhibition | 7 | Recombinant Human TNKS2 | [1][2] |
| PARP1 Inhibition | 710 | Recombinant Human PARP1 | [1][2] |
| Axin2 Stabilization | 319 | DLD1 cells | [2] |

Pharmacokinetic Properties

While specific quantitative pharmacokinetic data for **Tankyrase-IN-2** are not publicly available, it is described as having "favorable pharmacokinetic properties" and being "orally active" in a

colorectal xenograft model.[1][2] For comparative context, the pharmacokinetic profiles of other well-characterized tankyrase inhibitors, G007-LK and RK-287107, in mice are presented below. These data provide an indication of the expected pharmacokinetic behavior of potent, orally bioavailable tankyrase inhibitors.

Pharmacokinetics of G007-LK in ICR Mice (Oral Administration)

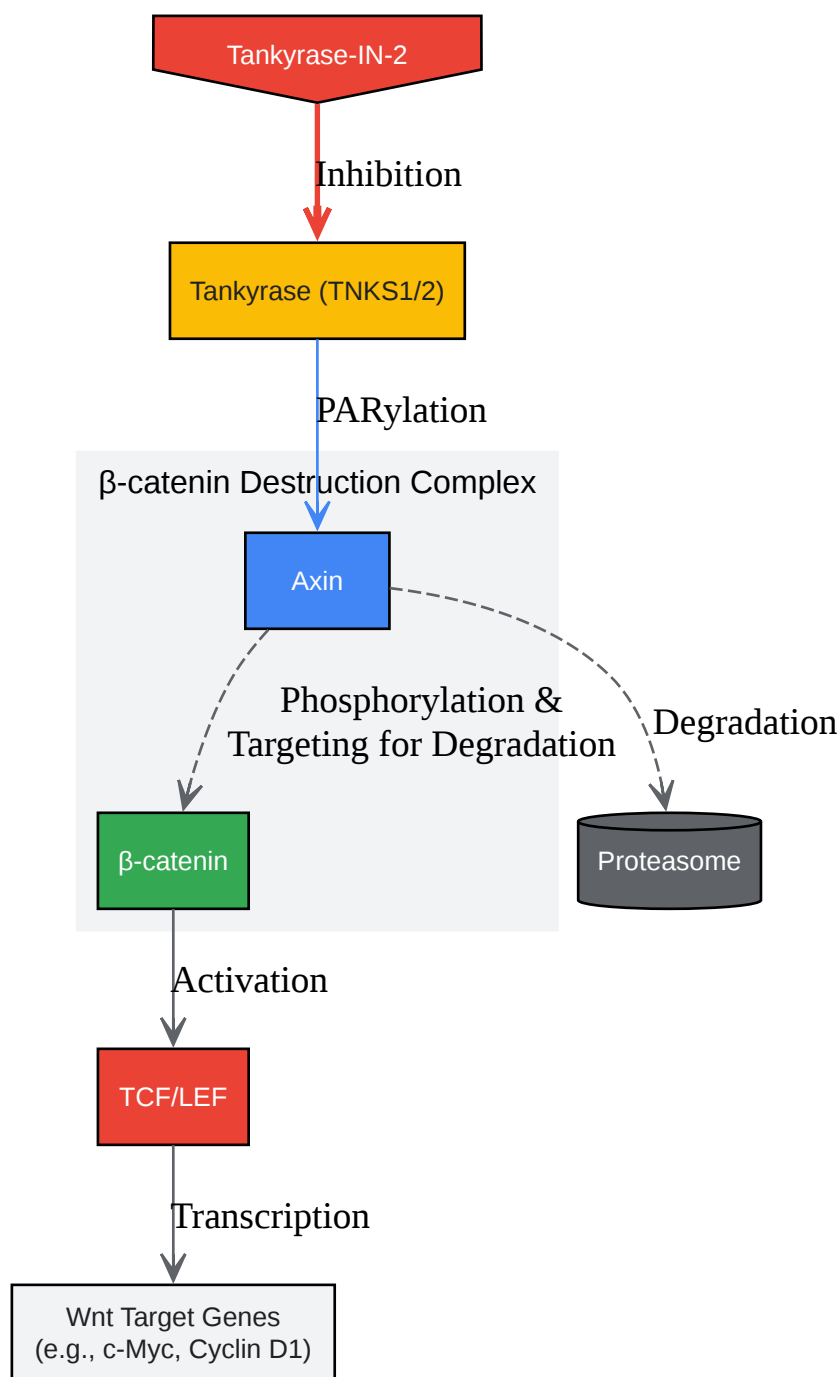
| Parameter | Value | Dosing | Reference |
|-----------|---|-------------------|-----------|
| Cmax | Not explicitly stated, but plasma and tumor concentrations > 0.5 µmol/L for at least 16 hours | 50 mg/kg (i.p.) | [1] |
| Note | G007-LK displays a great pharmacokinetic profile and can be administered orally in the diet. | 100 mg/kg in chow | [3] |

Pharmacokinetics of RK-287107 in NOD-SCID Mice (Oral and Intraperitoneal Administration)

| Administration | Outcome | Reference |
|----------------------|---|-----------|
| Oral/Intraperitoneal | Suppresses tumor growth in a COLO-320DM xenograft model, indicating systemic exposure and efficacy. | [4] |

Signaling Pathway

Tankyrase-IN-2 modulates the canonical Wnt/ β -catenin signaling pathway. The diagram below illustrates the mechanism of action.



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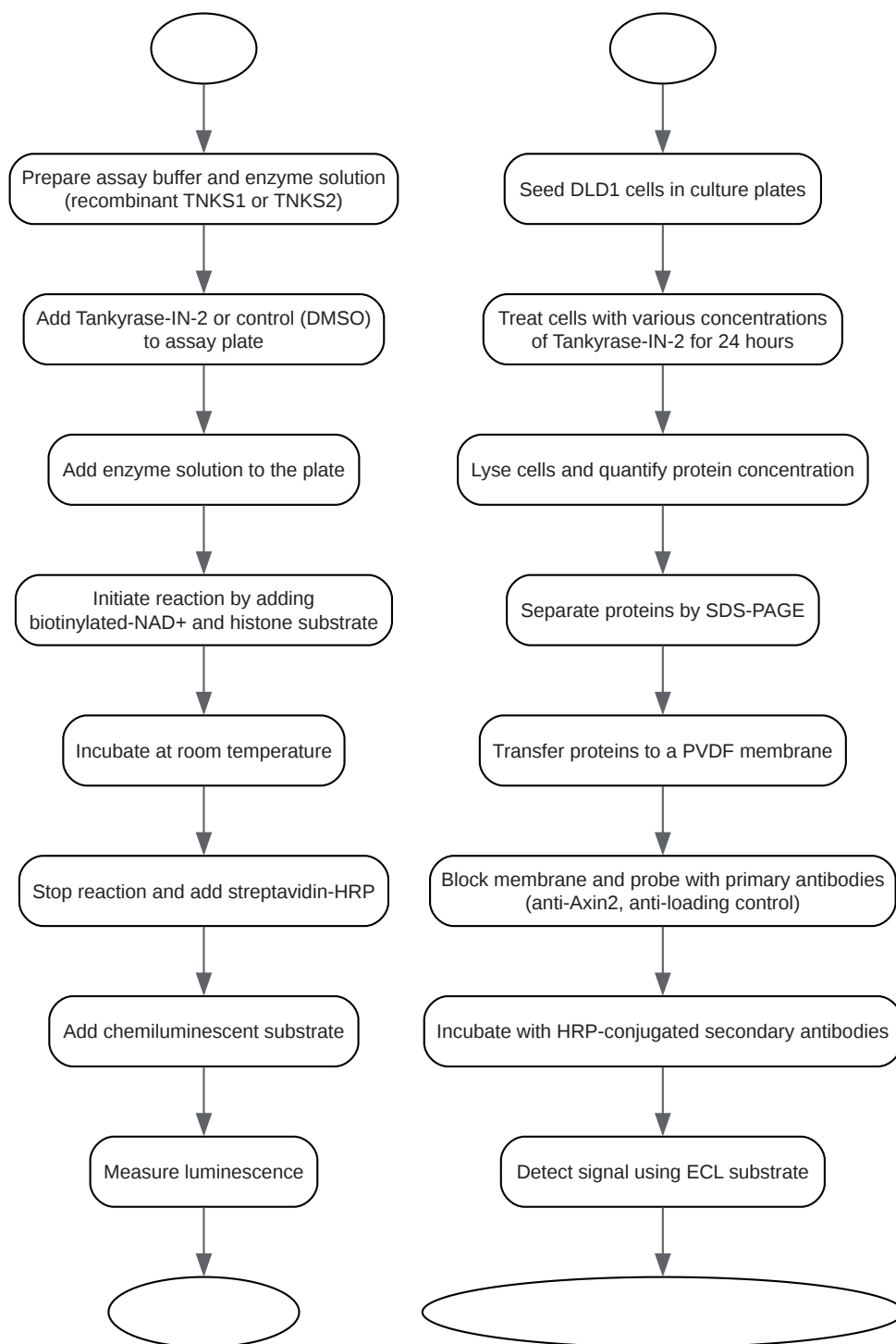
Caption: Mechanism of **Tankyrase-IN-2** action in the Wnt/β-catenin pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of **Tankyrase-IN-2** are provided below.

In Vitro Tankyrase Enzymatic Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against TNKS1 and TNKS2.



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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
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